molecular formula C13H9F2N3O2 B2865072 [(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate CAS No. 866050-55-7

[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate

Cat. No. B2865072
CAS RN: 866050-55-7
M. Wt: 277.231
InChI Key: QNXWCDBVGZGBCM-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a benzoate group, which is a benzene ring attached to a carboxylate .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The exact structure would depend on the specific arrangement of the atoms and any potential stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the polar carboxylate group. It might have a relatively high melting point and could be soluble in polar solvents .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

This compound exhibits interesting electronic and NLO properties due to its structural features. The presence of the pyrazinyl group and the difluorobenzoate moiety contributes to its potential use in NLO materials . These materials are crucial for applications like optical switching, optical data storage, and frequency doubling.

Biological Activity

Derivatives of pyrazine, such as the compound , have been studied for various biological activities. They show promise in antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This makes them valuable for pharmaceutical research and drug development.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with various metals. This is significant for the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage, catalysis, and as sensors .

Chemical Synthesis

In synthetic chemistry, this compound can be used as an intermediate for the preparation of more complex molecules. Its reactivity can be harnessed in cross-coupling reactions, which are pivotal in the synthesis of various organic compounds .

Analytical Chemistry

As a fluorinated compound, it can be used as a standard or reference material in analytical methods such as HPLC or mass spectrometry. The difluorobenzoate group, in particular, can be useful for the quantification of pesticide metabolites .

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied further for potential use in pharmaceuticals, as a reagent in chemical reactions, or for other applications .

properties

IUPAC Name

[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O2/c1-8(11-7-16-5-6-17-11)18-20-13(19)12-9(14)3-2-4-10(12)15/h2-7H,1H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXWCDBVGZGBCM-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate

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